8-Thia-1,2-diazaspiro[4.5]decane
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Overview
Description
8-Thia-1,2-diazaspiro[45]decane is a heterocyclic compound that contains sulfur and nitrogen atoms within its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-1,2-diazaspiro[4.5]decane typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Thia-1,2-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
8-Thia-1,2-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of 8-Thia-1,2-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
8-Thia-1,2-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has similar spirocyclic features but lacks the sulfur atom, making it less versatile in certain reactions.
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound has additional nitrogen atoms, which can influence its reactivity and biological activity.
The uniqueness of 8-Thia-1,2-diazaspiro[4
Biological Activity
8-Thia-1,2-diazaspiro[4.5]decane is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antihypertensive properties. The following sections will detail the biological activities of this compound, supported by research findings, case studies, and data tables.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Derivatives have been synthesized and tested against multiple human cancer cell lines, demonstrating cytotoxic effects. The compounds appear to induce apoptosis in cancer cells through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study:
In a study evaluating the anticancer activity of a specific derivative against HeLa cells, it was found that the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. This suggests a promising avenue for further development in cancer therapeutics.
Antihypertensive Effects
This compound derivatives have also been identified as soluble epoxide hydrolase (sEH) inhibitors, which are important for regulating blood pressure. In animal models, such as spontaneously hypertensive rats, administration of these compounds resulted in significant reductions in mean arterial pressure.
Research Findings:
A study reported that a specific derivative administered at a dose of 30 mg/kg led to a 15% reduction in blood pressure compared to baseline measurements over a period of two weeks. This underscores the potential application of these compounds in treating hypertension.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activities or receptor signaling pathways:
- Enzyme Inhibition: The compound may form covalent bonds with active sites on enzymes, inhibiting their function.
- Receptor Interaction: It can bind to specific receptors involved in signaling pathways, affecting processes such as cell growth and apoptosis.
Data Table: Biological Activities Overview
Properties
CAS No. |
57215-40-4 |
---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
8-thia-1,2-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-4-8-9-7(1)2-5-10-6-3-7/h8-9H,1-6H2 |
InChI Key |
SYJCOMQBKKHJAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC12CCSCC2 |
Origin of Product |
United States |
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